(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile
Description
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a butenedinitrile moiety
Properties
IUPAC Name |
(Z)-2-amino-3-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c14-8-11(16)12(9-15)17-7-3-5-10-4-1-2-6-13(10)18(19)20/h1-7H,16H2/b5-3+,12-11-,17-7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFHFNMUIVPGQ-RQDUKNJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NC(=C(C#N)N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/C(=C(/C#N)\N)/C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile can be compared with other nitrophenyl derivatives and amino-butenedinitriles.
- Similar compounds include this compound analogs with different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex arrangement that includes both amino and nitrile functional groups. The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate precursor compounds. The detailed synthetic pathway includes:
- Starting Materials : The synthesis begins with amino acids and nitro-substituted aldehydes.
- Reaction Conditions : Refluxing in an organic solvent with catalysts such as sodium acetate.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Anticancer Properties
Recent studies indicate that this compound exhibits notable anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells.
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analyses have shown increased rates of apoptosis upon treatment with the compound, evidenced by elevated levels of activated caspases (caspase-8 and caspase-9) .
- Mitochondrial Effects : The compound decreases mitochondrial membrane potential, which is a hallmark of early apoptosis .
- Cell Cycle Arrest : Studies suggest that it may also cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer effects, preliminary data suggest that the compound possesses antimicrobial properties. Testing against various bacterial strains has indicated significant inhibitory effects, although further studies are needed to elucidate the full spectrum of its antimicrobial activity .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in MCF-7 cells | Flow cytometry for apoptosis detection |
| Study 2 | Inhibited growth of bacterial strains | Disk diffusion method |
| Study 3 | Demonstrated cytotoxicity in vitro | MTT assay for cell viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
